molecular formula C11H8Cl2N2OS B287398 2-chloro-N-(3-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

2-chloro-N-(3-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No. B287398
M. Wt: 287.2 g/mol
InChI Key: AOYHTBXKOLXDCY-UHFFFAOYSA-N
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Description

2-chloro-N-(3-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a thiazole derivative that has a wide range of applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound is synthesized using various methods and has been extensively studied to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is not fully understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound also inhibits the growth of fungal cells by disrupting the fungal cell wall and membrane. Additionally, the compound inhibits the growth of bacterial cells by disrupting the bacterial cell wall and membrane.
Biochemical and Physiological Effects
2-chloro-N-(3-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide has several biochemical and physiological effects. Studies have shown that the compound exhibits antioxidant activity, which helps to protect cells from oxidative damage. The compound also exhibits anti-inflammatory activity, which helps to reduce inflammation in the body. Additionally, the compound exhibits analgesic activity, which helps to reduce pain in the body.

Advantages and Limitations for Lab Experiments

2-chloro-N-(3-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide has several advantages for lab experiments. The compound is easy to synthesize and has a high purity. Additionally, the compound exhibits potent activity against various cancer, fungal, and bacterial strains, making it a valuable tool for studying these diseases. However, the compound also has some limitations for lab experiments. The compound is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, the compound has not been extensively studied for its toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-chloro-N-(3-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide. One direction is to study the compound's potential as an antiviral agent. Another direction is to study the compound's potential as a neuroprotective agent. Additionally, more studies are needed to understand the compound's toxicity and pharmacokinetics. Finally, more studies are needed to optimize the synthesis method of the compound to improve its yield and purity.
Conclusion
2-chloro-N-(3-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. The compound has several scientific research applications, including its potential as an anticancer, antifungal, and antibacterial agent. The mechanism of action of the compound is not fully understood, but studies have shown that it inhibits the growth of cancer, fungal, and bacterial cells. The compound also exhibits several biochemical and physiological effects, including antioxidant, anti-inflammatory, and analgesic activity. The compound has several advantages for lab experiments, including its potency and ease of synthesis, but also has some limitations, including its solubility and toxicity. Finally, there are several future directions for the study of the compound, including its potential as an antiviral and neuroprotective agent, and the optimization of its synthesis method.

Synthesis Methods

2-chloro-N-(3-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is synthesized using various methods. One of the commonly used methods is the reaction of 2-chloro-4-methylthiazole-5-carboxylic acid with thionyl chloride, followed by the reaction with 3-chloroaniline to obtain the final product. Another method involves the reaction of 2-chloro-4-methylthiazole-5-carboxylic acid with phosphorus pentachloride, followed by the reaction with 3-chloroaniline to obtain the final product.

Scientific Research Applications

2-chloro-N-(3-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications. It has been extensively studied for its potential as an anticancer agent. Studies have shown that the compound exhibits potent antiproliferative activity against various cancer cell lines, including breast, colon, and lung cancer cells. The compound has also been studied for its potential as an antifungal agent. Studies have shown that the compound exhibits significant antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger. Additionally, the compound has been studied for its potential as an antibacterial agent. Studies have shown that the compound exhibits antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

Product Name

2-chloro-N-(3-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

Molecular Formula

C11H8Cl2N2OS

Molecular Weight

287.2 g/mol

IUPAC Name

2-chloro-N-(3-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C11H8Cl2N2OS/c1-6-9(17-11(13)14-6)10(16)15-8-4-2-3-7(12)5-8/h2-5H,1H3,(H,15,16)

InChI Key

AOYHTBXKOLXDCY-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)Cl)C(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

CC1=C(SC(=N1)Cl)C(=O)NC2=CC(=CC=C2)Cl

solubility

34.8 [ug/mL]

Origin of Product

United States

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